N,N'-Bis(chloroacetyl)-p-phenylenediamine
Overview
Description
“N,N’-Bis(chloroacetyl)-p-phenylenediamine” appears to be a compound that contains two chloroacetyl groups attached to a p-phenylenediamine1. The exact properties and uses of this specific compound are not readily available in the literature1.
Synthesis Analysis
While specific synthesis methods for “N,N’-Bis(chloroacetyl)-p-phenylenediamine” are not available, similar compounds are often synthesized through reactions involving amines and chloroacetyl chloride2.
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(chloroacetyl)-p-phenylenediamine” would likely involve a p-phenylenediamine core with two chloroacetyl groups attached. The exact structure could be determined using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry3.Chemical Reactions Analysis
The chemical reactivity of “N,N’-Bis(chloroacetyl)-p-phenylenediamine” is not specifically documented. However, compounds with similar structures are known to undergo various chemical reactions, including those involving the chloroacetyl groups3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N’-Bis(chloroacetyl)-p-phenylenediamine” are not readily available. However, similar compounds often have properties that can be predicted based on their molecular structure3.Scientific Research Applications
Enzymic Activation and Therapeutic Efficiency
- Dalton and Hebborn (1965) explored a series of derivatives of N,N-bis(2-chloroethyl)-N'-glycyl-p-phenylenediamine, which exhibited varying degrees of chemical reactivity and therapeutic indices in antitumor tests. The enzymic activation was identified as a key factor influencing the effectiveness of these compounds (Dalton & Hebborn, 1965).
Synthesis and Characterization of Derivatives
- Elassar (2012) reported on the synthesis and antibacterial activity of polysubstituted derivatives of 1,4-phenylenediamine, demonstrating their potential in creating novel compounds with biological applications (Elassar, 2012).
Electrochromic Application
- Chen et al. (2010) synthesized a conjugated polymer containing N,N,N',N'-tetraphenyl-1,4-phenylenediamine, highlighting its promising applications in electrochromic devices due to its excellent solubility and thermal stability (Chen et al., 2010).
Coordination Compounds in Catalysis
- Pahonțu et al. (2014) synthesized solid complexes of Pd(II) and Cd(II) with derivatives of phenylenediamine, demonstrating their application in antimicrobial activities and potential as photoactive materials (Pahonțu et al., 2014).
Novel Polymers and Material Synthesis
- Zhang et al. (2008) developed new poly(amine imide)s from bis(amine anhydride) monomers derived from phenylenediamine, showcasing applications in creating transparent, flexible, and tough films with high thermal stability (Zhang et al., 2008).
Polymerisation Catalysis
- Zelikoff et al. (2009) investigated the binding of phenylenediamine bis(phenolate) to titanium and zirconium alkoxides, revealing its high activity in polymerization of rac-lactide, highlighting potential applications in catalysis (Zelikoff et al., 2009).
Safety And Hazards
The safety and hazards associated with “N,N’-Bis(chloroacetyl)-p-phenylenediamine” are not documented. However, compounds with similar structures can pose various risks, and appropriate safety precautions should be taken when handling them5.
Future Directions
Research into compounds similar to “N,N’-Bis(chloroacetyl)-p-phenylenediamine” often involves exploring their potential uses in various fields, such as medicine or industry6. Further research could also involve studying their synthesis, properties, and reactivity7.
properties
IUPAC Name |
2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYUCXSQOPWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181102 | |
Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(chloroacetyl)-p-phenylenediamine | |
CAS RN |
2653-08-9 | |
Record name | N,N′-1,4-Phenylenebis[2-chloroacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2653-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(chloroacetyl)-p-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(chloroacetyl)-p-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-1,4-phenylenebis(2-chloroacetamide) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC93QF9BNN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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